molecular formula C7H8F4N2O B7761912 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol

2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol

Cat. No.: B7761912
M. Wt: 212.14 g/mol
InChI Key: NXCICUFLXZLURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol is a chemical compound with the molecular formula C7H8F4N2O and a molecular weight of 212.14 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two difluoromethyl groups and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 3,5-bis(difluoromethyl)pyrazole with ethylene oxide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include difluoromethyl-substituted pyrazole derivatives, dihydropyrazole compounds, and various oxidized forms of the ethanol moiety.

Scientific Research Applications

2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both difluoromethyl groups and an ethanol moiety, which confer distinct chemical and biological properties. The difluoromethyl groups enhance its stability and lipophilicity, while the ethanol moiety provides a site for further chemical modifications.

Properties

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4N2O/c8-6(9)4-3-5(7(10)11)13(12-4)1-2-14/h3,6-7,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCICUFLXZLURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)F)CCO)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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